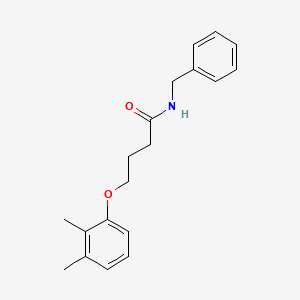![molecular formula C17H21NO2 B4768345 (2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4768345.png)
(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
Vue d'ensemble
Description
(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is a metabolite of tramadol, which is commonly used to treat moderate to severe pain. ODT has been found to have a higher affinity for the mu-opioid receptor than tramadol, making it a potent analgesic.
Mécanisme D'action
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, reducing the perception of pain. It also activates the release of dopamine, which produces a feeling of euphoria. However, prolonged use of ODT can lead to tolerance and dependence.
Biochemical and Physiological Effects:
ODT has been found to have a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to respiratory failure in high doses. It can also cause nausea, vomiting, and constipation. Additionally, ODT has been found to have immunosuppressive effects, which can increase the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
ODT has several advantages for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying pain pathways. However, its potential for dependence and side effects must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on ODT. One area of interest is its potential use in the treatment of depression and anxiety. Additionally, further studies are needed to understand the mechanisms of tolerance and dependence associated with prolonged use of ODT. Finally, there is a need for the development of safer and more effective opioid analgesics with a lower risk of dependence and side effects.
Applications De Recherche Scientifique
ODT has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be effective in treating both acute and chronic pain, with a lower risk of dependence than other opioids. Additionally, ODT has been studied for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-5-3-7-14(16)11-12-18-13-15-8-4-6-10-17(15)20-2/h3-10,18H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRKJVGKRXEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(2-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)

![{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)
![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)
![6-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4768300.png)

![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4768313.png)
![N-(4-iodo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768321.png)
![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![1-[(2-chlorobenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4768352.png)